N-(3-oxo-3-phenyl-propyl)hexanamide
Description
Properties
CAS No. |
5431-40-3 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
N-(3-oxo-3-phenylpropyl)hexanamide |
InChI |
InChI=1S/C15H21NO2/c1-2-3-5-10-15(18)16-12-11-14(17)13-8-6-4-7-9-13/h4,6-9H,2-3,5,10-12H2,1H3,(H,16,18) |
InChI Key |
GZEQZUOTRNNIRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(3-oxo-3-phenyl-propyl)hexanamide
General Synthetic Strategy
The preparation of this compound typically involves the formation of an amide bond between hexanoyl derivatives and 3-oxo-3-phenylpropyl amine or its equivalents. The synthetic route generally follows these steps:
- Preparation or procurement of the 3-oxo-3-phenylpropyl intermediate (often a keto acid or keto ester derivative).
- Activation of the carboxylic acid or its derivative (e.g., acid chloride, anhydride, or activated ester).
- Coupling with hexanamide or hexanoyl amine under controlled conditions to form the amide bond.
Specific Synthetic Routes and Reagents
Amide Coupling via Carbodiimide-Mediated Reaction
One of the most common methods for amide bond formation involves carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of catalysts like 4-dimethylaminopyridine (DMAP) or N-hydroxysuccinimide (NHS).
- Procedure: The carboxylic acid derivative of 3-oxo-3-phenylpropyl is activated by DCC in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
- Coupling: Hexanamide or hexanoyl amine is added to the activated intermediate with stirring, often at 0 °C to room temperature.
- Workup: The reaction mixture is filtered to remove dicyclohexylurea byproduct, and the crude product is purified by column chromatography.
This method has been validated for similar amide syntheses with yields typically ranging from 70% to 85% depending on reaction conditions and purification methods.
Use of Activated Esters or Acid Chlorides
Alternatively, the acid chloride of 3-oxo-3-phenylpropionic acid can be prepared by reaction with thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with hexanamide:
- Acid Chloride Formation: 3-oxo-3-phenylpropionic acid is treated with SOCl2 under reflux to form the acid chloride.
- Amide Formation: The acid chloride is then reacted with hexanamide in an inert solvent such as dichloromethane or tetrahydrofuran (THF) in the presence of a base like triethylamine to scavenge HCl.
- Purification: The product is isolated by aqueous workup and purified by recrystallization or chromatography.
This method is efficient but requires careful handling of reactive acid chlorides and moisture exclusion.
Reaction Conditions and Optimization
- Solvents: Anhydrous dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (MeCN) are preferred solvents to ensure solubility and reaction efficiency.
- Temperature: Reactions are typically performed at 0 °C to room temperature to control reaction rate and minimize side reactions.
- Catalysts/Additives: DMAP or triethylamine are commonly added to catalyze the reaction and neutralize acids formed.
- Purification: Silica gel chromatography using gradients of dichloromethane and methanol or ethyl acetate and hexane is standard for isolating pure this compound.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Carbodiimide-mediated coupling | DCC or DIC, DMAP, DCM/DMF, RT | Mild conditions, high yield | Byproduct removal needed | 70-85 |
| Acid chloride method | SOCl2 or oxalyl chloride, triethylamine, DCM/THF | Fast reaction | Requires handling corrosive reagents | 75-85 |
| Solid-phase peptide coupling* | HATU, HBTU, EDCI, DMF, RT | Suitable for peptide derivatives | Not common for small molecules | N/A |
*Note: Solid-phase synthesis is more relevant for peptide analogues rather than this small molecule specifically.
Chemical Reactions Analysis
Types of Reactions
N-(3-oxo-3-phenyl-propyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(3-oxo-3-phenyl-propyl)hexanamide, also known as hexanoyl-bAla-Ph, is an amide compound with the molecular formula . It has a molecular weight of 247.33 g/mol . While specific case studies and comprehensive data tables are not available in the search results, the potential applications of this compound can be inferred from its properties and related research.
Potential Applications of this compound
N-(3-oxo-3-phenyl-propyl)hexanamide's applications lie primarily in pharmaceutical and scientific research, stemming from its antibacterial and quorum sensing inhibitory (QSI) properties .
Scientific Research Applications
- Quorum Sensing Inhibition (QSI) Research N-(3-oxo-3-phenyl-propyl)hexanamide is related to phenethylamide QSIs . These compounds can inhibit quorum sensing, a bacterial communication system, in various Gram-negative bacteria . Analogs of phenethylamides have been synthesized and evaluated for their ability to attenuate QS-regulated phenotypes, with some showing increased activity against marine pathogens like Vibrio harveyi .
- Developing QS Inhibitors Due to its QSI properties, N-(3-oxo-3-phenyl-propyl)hexanamide can be used as a lead compound for developing novel therapeutic agents to combat bacterial infections .
- Structure-Activity Relationship Studies The compound and its analogs can be used to explore the structure-activity relationships within the phenethylamide class of QS inhibitors . This involves synthesizing and testing different derivatives to identify structural features that enhance QSI activity .
Pharmaceutical Applications
- Antibacterial Agent N-(3-oxo-3-phenyl-propyl)hexanamide has antibacterial properties, which could make it useful in controlling bacterial infections in agricultural and horticultural settings .
- Pharmaceutical Development The antibacterial properties of N-(3-oxo-3-phenyl-propyl)hexanamide could potentially be explored for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-oxo-3-phenyl-propyl)hexanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit glucose dehydrogenase, an enzyme involved in glucose metabolism . This inhibition disrupts the metabolic pathways of bacteria, leading to their death.
Comparison with Similar Compounds
Functional Group and Substituent Analysis
The following compounds share structural motifs with N-(3-oxo-3-phenyl-propyl)hexanamide, differing primarily in substituents and functional groups:
Structural and Functional Insights
Lipophilicity vs. Polarity :
- The phenyl and alkyl chain in this compound enhance lipophilicity, whereas the ketone and amide groups introduce polarity. This contrasts with N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexanamide , which has extreme lipophilicity due to its C16 chain but retains water solubility via hydroxyethyl groups .
- 3-Chloro-N-phenyl-phthalimide lacks alkyl chains but includes a rigid phthalimide core and chlorine atom, favoring use in high-performance polymers .
Thermal Stability :
Biological Relevance :
- Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide ) exhibit radical-scavenging properties, making them suitable for cosmetics or drugs .
- N-[1-(3,3-diphenylpropyl)-4-piperidinyl]-N-methylhexanamide leverages a piperidine ring for enhanced membrane permeability, a feature absent in the target compound .
Q & A
Q. What protocols ensure safe handling and disposal of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
